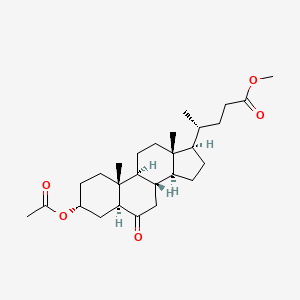
5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester
Vue d'ensemble
Description
5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester is a chemical compound with the molecular formula C27H42O5 and a molecular weight of 446.62 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester is represented by the SMILES string:CC@HOC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC@HOC(=O)C)C)C .
Applications De Recherche Scientifique
Applications in Analytical Chemistry
Gas-liquid Chromatography of Bile Acids : The use of gas-liquid chromatography (GLC) for the analysis of bile acid methyl esters and their derivatives is a foundational technique in analytical chemistry. This method allows for the preparation, separation, identification, and quantitative estimation of various compounds, demonstrating the importance of ester derivatives in analytical applications. The study highlights the suitability of methylfluoroalkyl silicone phases for analyzing trifluoroacetates of bile acid derivatives, providing a basis for the reliable recognition of common bile acids in complex mixtures. This technique underscores the critical role of ester derivatives in enhancing the accuracy and efficiency of chemical analyses (Kuksis, 1965).
Understanding Chemical Processes
Study on Pyrolysis of Polysaccharides : Investigations into the pyrolysis of polysaccharides, including the behavior of naturally occurring and synthetic polymers, shed light on the mechanisms involved in the formation of one-, two-, and three-carbon products. The study of synthetic polymers produced by thermal polymerization offers insights into the effects of linkage types and additives on pyrolytic pathways. This research provides a deeper understanding of chemical mechanisms, contributing to the broader knowledge of compound interactions and transformations in scientific studies (Ponder & Richards, 1994).
Contributions to Biomedical Research
Photodynamic Therapy Enhancement : The study of protoporphyrin IX (PpIX) accumulation in photodynamic therapy (PDT) highlights the potential of pretreatments or additives to improve clinical outcomes. This research demonstrates the importance of optimizing intralesional PpIX content to enhance the effectiveness of PDT, a treatment method for various medical conditions. The use of enhancers and temperature adjustments during treatment exemplifies how chemical compounds can be leveraged to improve therapeutic techniques (Gerritsen et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O5/c1-16(6-9-25(30)31-5)20-7-8-21-19-15-24(29)23-14-18(32-17(2)28)10-12-27(23,4)22(19)11-13-26(20,21)3/h16,18-23H,6-15H2,1-5H3/t16-,18-,19+,20-,21+,22+,23-,26-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQCQPWFSUPDS-SFESAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585099 | |
| Record name | Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester | |
CAS RN |
2616-79-7 | |
| Record name | Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




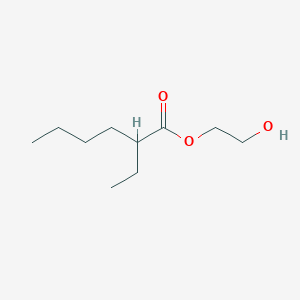
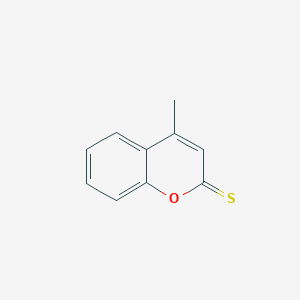
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)
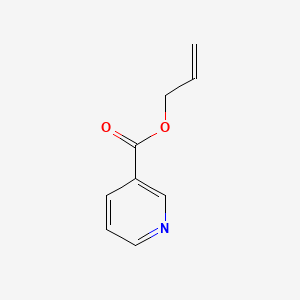

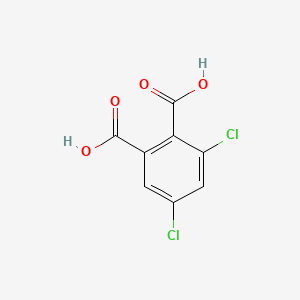
![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)
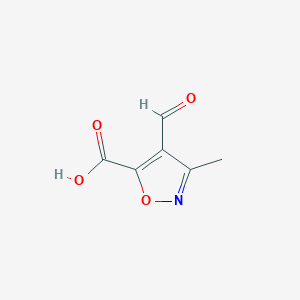
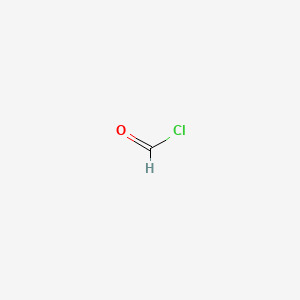
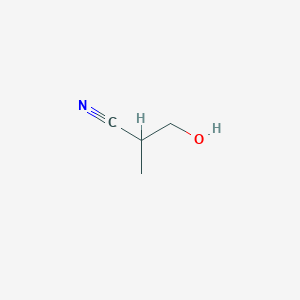
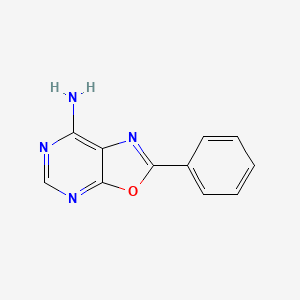

![6-Chrysen-6-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B3050407.png)